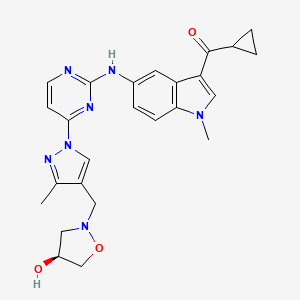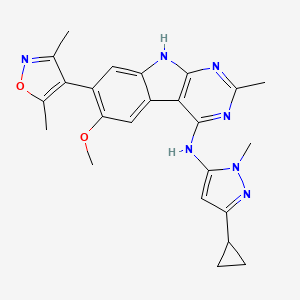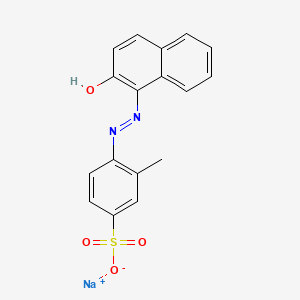
Acid Orange 8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid Orange 8 is an azo dye derivative that is commonly used in textile dyeing . It has a molecular weight of 364.35 g/mol and its chemical formula is C17H13N2NaO4S .
Molecular Structure Analysis
The molecular structure of this compound involves an azo group (-N=N-), which is responsible for its dyeing properties . The exact structural intricacies that define the chromatic richness of this compound are not specified in the available resources.
Chemical Reactions Analysis
This compound has been studied for its photodegradation induced by TiO2 (titanium dioxide) in aqueous solution . The degradation rate of this compound increases with decreasing concentration, increasing light intensity, and under acidic conditions . Different components in water can also affect the photodegradation of this compound .
Physical And Chemical Properties Analysis
This compound is a powder with a dye content of approximately 60-65% . It is soluble in water .
Scientific Research Applications
Photodegradation of Acid Orange 8 in Wastewater Treatment : Nitrocellulose membranes (NCM) have shown promise in the photodegradation of this compound under simulated sunlight, providing a method for removing this pollutant from wastewater. Factors like concentration, light intensity, and pH significantly influence the degradation rate (Wu et al., 2022).
Degradation Processes for Textile Dyes : Various processes have been explored for the degradation of textile dyes like this compound. These include the use of electrochemistry coupled with ferrous ion activation of peroxydisulfate, and zero-valent iron activated sodium persulfate in the presence of ultrasonic irradiation. These methods have shown effectiveness in decolorizing and degrading dyes from aqueous solutions (Wu et al., 2012); (Wang et al., 2014).
Adsorption and Removal from Solutions : The adsorption behavior of Acid Orange 7 (similar to this compound) onto soil has been studied, indicating that equilibrium sorption amount increases with initial dye concentration, contact time, and temperature. Freundlich model best described this sorption behavior (Smaranda et al., 2009).
Transport and Biodegradation in Biofilms : Research has shown that Acid Orange 7 and this compound can be degraded aerobically in biofilms under controlled conditions. This study highlights the potential for using biofilms in treating wastewater containing azo dyes (Zhang et al., 1995).
Anaerobic Decolorization in Wastewater : Studies have also explored the decolorization of azo dyes like Acid Orange 7 and 8 under anaerobic conditions, suggesting that these dyes can be effectively removed in wastewater treatment processes (Manu & Chaudhari, 2002).
Future Directions
The future directions for Acid Orange 8 could involve its removal from wastewater. For instance, this compound has been used to study its photodegradation induced by nitrocellulose membranes under simulated sunlight . The silicon nanoparticles had an absorption capacity of 230 mg/g and the nanoparticles were able to be reused for up to five cycles .
Mechanism of Action
Target of Action
Acid Orange 8, an azo dye derivative, is primarily targeted towards organic pollutants in wastewater . It is used in the textile industry for dyeing purposes . The primary targets of this compound are the organic pollutants present in the wastewater, which it helps to degrade and remove .
Mode of Action
This compound undergoes photodegradation, a process where it decolorizes under UV light or hydrogen peroxide . This process involves the breakdown of the dye molecules when exposed to light, leading to the degradation and removal of the dye from the wastewater .
Biochemical Pathways
It is known that the photodegradation process involves a series of complex chemical reactions triggered by light exposure . These reactions lead to the breakdown of the dye molecules, resulting in their degradation and removal from the wastewater .
Result of Action
The primary result of this compound’s action is the degradation and removal of the dye from wastewater. This is achieved through the process of photodegradation, where the dye molecules break down when exposed to light . This results in the decolorization of the wastewater, making it safer and less harmful to the environment .
Action Environment
The effectiveness of this compound’s action is influenced by several environmental factors. These include the concentration of the dye, light intensity, and the presence of certain anions and cations . For instance, the photodegradation rate increases with decreasing concentration of this compound and increasing light intensity . Additionally, certain ions like Ca2+, Mg2+, and NO3- can promote the photodegradation of this compound, while CO32- can inhibit the process .
Biochemical Analysis
Biochemical Properties
It is known that Acid Orange 8 can undergo photochemical decolorization during a UV/hydrogen peroxide process This suggests that this compound may interact with certain enzymes or proteins that are sensitive to UV light or hydrogen peroxide
Cellular Effects
Given its ability to undergo photochemical decolorization, it is possible that this compound could influence cellular processes that are sensitive to changes in light or oxidative conditions
Molecular Mechanism
It is known that this compound can undergo photochemical decolorization in the presence of UV light and hydrogen peroxide This suggests that this compound may interact with biomolecules in a way that is sensitive to these conditions
Temporal Effects in Laboratory Settings
It is known that the photodegradation rate of this compound increases with decreasing concentration and increasing light intensity This suggests that the effects of this compound on cellular function may change over time in response to these factors
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Acid Orange 8 involves the diazotization of 4-aminoazobenzene followed by coupling with 2-naphthol.", "Starting Materials": [ "4-aminoazobenzene", "sodium nitrite", "hydrochloric acid", "2-naphthol", "sodium hydroxide", "water" ], "Reaction": [ "Dissolve 4-aminoazobenzene in hydrochloric acid and cool the solution to 0-5°C.", "Add a solution of sodium nitrite in water to the above solution dropwise with stirring to form diazonium salt.", "Dissolve 2-naphthol in sodium hydroxide solution and cool the solution to 0-5°C.", "Add the diazonium salt solution to the above solution dropwise with stirring to form the azo dye Acid Orange 8.", "Filter the product and wash it with water to obtain the pure Acid Orange 8." ] } | |
| 5850-86-2 | |
Molecular Formula |
C17H14N2NaO4S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
sodium;4-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-methylbenzenesulfonate |
InChI |
InChI=1S/C17H14N2O4S.Na/c1-11-10-13(24(21,22)23)7-8-15(11)18-19-17-14-5-3-2-4-12(14)6-9-16(17)20;/h2-10,20H,1H3,(H,21,22,23); |
InChI Key |
NSNAGUKUQZMCGN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=CC3=CC=CC=C32)O.[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=CC=CC=C32)O.[Na] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
C.I. 15575; NSC 51525; NSC-51525; NSC51525. |
Origin of Product |
United States |
Q1: What is the molecular formula and weight of Acid Orange 8?
A1: this compound has the molecular formula C16H11N2NaO4S and a molecular weight of 350.32 g/mol.
Q2: Is there spectroscopic data available for this compound?
A: Yes, studies utilize various spectroscopic techniques. For example, researchers employed Fourier transformed infrared spectroscopy (FT-IR) and proton nuclear magnetic resonance spectroscopy (1H-NMR) to characterize this compound and its degradation products. []
Q3: How does the molecular structure of this compound compare to other azo dyes in terms of degradation?
A: Research suggests that mono-azo dyes, like this compound, tend to degrade faster than di-azo dyes, such as Acid Blue 29. [] This difference is attributed to the simpler molecular structure of mono-azo dyes, making them more susceptible to degradation processes.
Q4: Can this compound be used to modify materials for specific applications?
A: Yes, this compound has been explored for modifying silica gel to create a chelate sorbent. [] This modification allows for the selective removal of specific metal ions from solutions, highlighting its potential in environmental remediation.
Q5: Is this compound utilized in any catalytic processes?
A: While this compound itself is not a catalyst, its degradation is often studied in the context of catalytic processes. For instance, researchers investigate the effectiveness of catalysts like resin-supported nano-iron/palladium [] and Pd-Ni bimetallic nanoparticles [] in degrading this compound.
Q6: Have there been any computational studies on the degradation mechanism of this compound?
A: Yes, density functional theory (DFT) calculations were employed to model the oxidative degradation of this compound by hydroxyl radicals. [] This research revealed a preference for hydroxyl radical attack on the carbon atom of the azo linkage over the nitrogen atom.
Q7: Does the presence of substituents on the this compound molecule affect its degradation mechanism?
A: Research indicates that the presence and type of substituents can significantly influence the degradation pathway. For instance, the presence of a carboxyl group in Alizarin Yellow R, a dye structurally similar to this compound, leads to competitive C-N and N-N bond cleavages upon hydroxyl radical attack. [] This contrasts with other azo dyes where C-N bond cleavage is typically favored.
Q8: How stable is this compound under various conditions?
A: The stability of this compound is influenced by factors like pH, temperature, and the presence of other chemicals. It generally exhibits good stability in acidic conditions, but its degradation accelerates in alkaline environments, particularly in the presence of oxidants like hydrogen peroxide. [, ]
Q9: What strategies can be employed to enhance the stability of this compound in formulations?
A9: While the provided research doesn't directly address formulation strategies for this compound, similar azo dyes often benefit from the use of antioxidants, UV absorbers, and pH stabilizers to improve their stability in various applications.
Q10: What are the environmental concerns associated with this compound?
A: this compound, like many azo dyes, raises environmental concerns due to its non-biodegradable nature and potential toxicity to aquatic life. [, ] Its release into water bodies can lead to aesthetic pollution and pose risks to ecosystems.
Q11: What methods are effective in removing this compound from wastewater?
A11: Numerous methods are being investigated for this compound removal, including:
- Adsorption: Utilizing materials like activated carbon cloth, [] chitosan-silica composites, [, , ] zeolites, [, , , ] and durian seed starch/PVOH composite hydrogels. []
- Advanced Oxidation Processes (AOPs): Employing methods like Fenton processes, [, , ] VUV-based AOPs, [, ] and sonophotocatalysis. []
- Biodegradation: Exploring the potential of anaerobic treatment systems, including anaerobic hybrid reactors and anaerobic batch reactors. [, ]
Q12: What are the byproducts of this compound degradation, and are they of concern?
A: The degradation of this compound can produce aromatic amines, some of which are known or suspected carcinogens. [] Therefore, it's crucial to ensure the complete mineralization of the dye during treatment processes to prevent the formation of harmful byproducts.
Q13: How is the degradation of this compound monitored in research settings?
A: Researchers commonly utilize UV-Visible spectrophotometry to monitor the decolorization of this compound, which is indicative of its degradation. [, , , , ] This technique allows for real-time monitoring of the dye concentration during treatment processes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B606584.png)
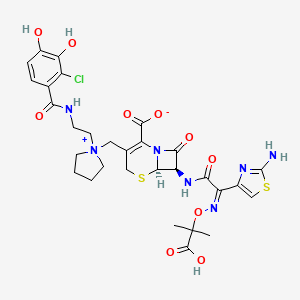
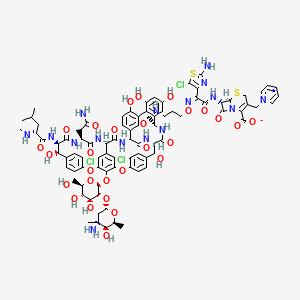

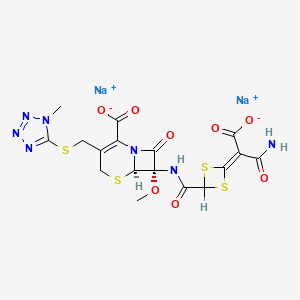
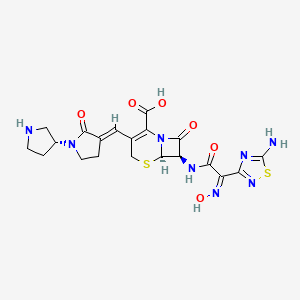



![N-[4-(6,7-dimethoxyquinolin-4-yl)oxy-3-fluorophenyl]-3-(4-fluorophenyl)-2,4-dioxo-1-propan-2-ylpyrimidine-5-carboxamide](/img/structure/B606602.png)


